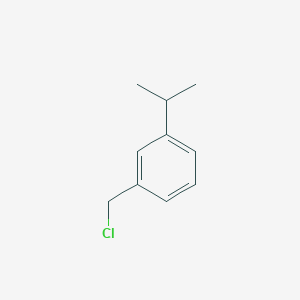

1-(Chloromethyl)-3-(propan-2-yl)benzene

Description

Significance of Chloromethylated Aromatic Hydrocarbons in Organic Synthesis

Chloromethylated aromatic hydrocarbons, often referred to as benzyl (B1604629) chloride derivatives, are highly valuable intermediates in organic synthesis. The introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring, a process known as chloromethylation, imparts significant synthetic versatility. organicreactions.orgchempanda.com This functional group can be readily transformed into a wide array of other functionalities, including hydroxymethyl, cyanomethyl, formyl, and (dialkylamino)methyl groups. thieme-connect.de

The chloromethylation reaction itself is a cornerstone of synthetic chemistry, typically proceeding via an electrophilic aromatic substitution using formaldehyde (B43269) and hydrogen chloride, often catalyzed by a Lewis acid like zinc(II) chloride or tin(IV) chloride. thieme-connect.deresearchgate.net The reactivity of the chloromethyl group makes these compounds excellent precursors for creating more complex molecular architectures. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, dyes, and macromolecular materials. thieme-connect.deresearchgate.net The ability of bis(chloromethyl) derivatives to form complex cyclic systems further highlights their importance as building blocks in synthetic chemistry. thieme-connect.de

Contextualizing 1-(Chloromethyl)-3-(propan-2-yl)benzene within Isopropylbenzene Derivatives

This compound belongs to the family of isopropylbenzene (cumene) derivatives. The isopropyl group is an alkyl substituent that, in electrophilic aromatic substitution reactions, typically acts as an ortho-, para-director. However, the synthesis of a meta-substituted product like this compound requires specific synthetic strategies. quora.com

Scope of Academic Inquiry into this compound

While specific academic literature extensively detailing this compound is not abundant, its potential for research can be inferred from studies on analogous structures. The compound serves as a bifunctional reagent, where both the chloromethyl group and the isopropyl-substituted benzene (B151609) ring can be involved in further chemical transformations.

Research interest in such compounds lies in several areas:

Synthesis of Complex Molecules: As a versatile building block, it can be used in multi-step syntheses. The chloromethyl group is a reactive handle for nucleophilic substitution, allowing for the attachment of various molecular fragments. nih.gov This is a common strategy in the creation of libraries of compounds for drug discovery. mdpi.com

Materials Science: Halogenated aromatic compounds are precursors in the synthesis of macromolecular materials and polymers. researchgate.net For example, bis(chloromethyl)benzene derivatives are used to create complex, three-dimensional networks and films with specific optical or physical properties. researchgate.net The isopropyl group could be used to tune the solubility and processing characteristics of such materials.

Pharmaceutical Scaffolds: The structural motif is relevant to medicinal chemistry. The duocarmycin family of natural products, known for their potent cytotoxic properties, features a chloromethyl group that is crucial for their biological activity. mdpi.com Synthetic analogues and prodrugs are often designed with this functional group, making intermediates like this compound potentially valuable in the development of new therapeutic agents. nih.govmdpi.com

Reaction Mechanism Studies: The alkylation of aromatic rings with chloromethylated compounds is a subject of ongoing study. Research into the alkylation of benzene and toluene (B28343) with related chloromethyl-gem-dichlorocyclopropanes, for instance, explores how substituents on the benzene ring affect reactivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFXNUNCMJFLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505346 | |

| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74705-35-4 | |

| Record name | 1-(Chloromethyl)-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Chloromethyl 3 Propan 2 Yl Benzene Transformations

Electrophilic Aromatic Substitution Reactions Involving 1-(Chloromethyl)-3-(propan-2-yl)benzene

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The existing substituents on the aromatic ring play a crucial role in determining both the rate of reaction and the regiochemical outcome of subsequent substitutions. In the case of this compound, the interplay between the chloromethyl and isopropyl groups dictates its behavior in these transformations.

This compound can function as a benzylic halide, a class of compounds known to be effective alkylating agents in Friedel-Crafts type reactions. msu.edu In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), the chloromethyl group can be activated to generate a benzylic carbocation. msu.edunih.gov This electrophilic species can then attack another aromatic ring, leading to the formation of a new carbon-carbon bond and creating a diarylmethane derivative.

The general mechanism involves the coordination of the Lewis acid to the chlorine atom, weakening the C-Cl bond and facilitating its departure to form the 3-(propan-2-yl)benzyl cation. This cation is the active electrophile that undergoes substitution onto another aromatic substrate. msu.edu The stability of this benzylic carbocation, enhanced by resonance with the benzene ring, makes the compound a potent alkylating agent for these reactions.

When this compound itself undergoes electrophilic aromatic substitution, the regiochemical outcome is determined by the combined directing effects of the existing isopropyl and chloromethyl substituents. wikipedia.orglibretexts.org These groups influence where a new electrophile will add to the aromatic ring.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is an alkyl group and functions as an activating group and an ortho, para-director. libretexts.org It donates electron density to the ring primarily through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org It directs incoming electrophiles to the positions ortho and para to itself.

Chloromethyl Group (-CH₂Cl): The directing effect of the chloromethyl group is more complex. Halogens are generally deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion). libretexts.orgstackexchange.com The -CH₂Cl group is considered weakly deactivating but still directs incoming electrophiles to the ortho and para positions. stackexchange.com The electron-withdrawing nature of the chlorine slightly reduces the ring's reactivity compared to toluene (B28343), but the resonance stabilization of the ortho and para intermediates is the dominant factor in determining the position of substitution. stackexchange.com

Given that the two groups are meta to each other on the ring, their directing effects are additive. The positions activated by both groups are C4 and C6 (ortho to the isopropyl group and ortho/para to the chloromethyl group). The C2 position is also activated, but is sterically hindered by being between the two existing substituents. The C5 position is meta to both groups and thus strongly deactivated. Therefore, electrophilic substitution on this compound is expected to yield predominantly the 4- and 6-substituted products.

Table 1: Summary of Substituent Directing Effects

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| Isopropyl (-CH(CH₃)₂) | Inductively Donating (+I) | Activating | ortho, para |

| Chloromethyl (-CH₂Cl) | Inductively Withdrawing (-I), Resonance Donating (+M) | Weakly Deactivating | ortho, para |

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group of this compound is a primary benzylic halide, which makes it highly susceptible to nucleophilic substitution reactions. phasetransfer.comvedantu.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide variety of functional groups at the benzylic position. phasetransfer.com

Nucleophilic substitution at a saturated carbon atom can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). nih.govyoutube.com Benzylic halides like this compound are notable for their ability to react rapidly via either pathway, depending on the reaction conditions. chemtopper.com

Sₙ1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. pressbooks.pub The rate-determining first step is the spontaneous dissociation of the leaving group (Cl⁻) to form a relatively stable benzylic carbocation. chemtopper.com The stability of this intermediate is due to resonance, where the positive charge is delocalized over the benzene ring. The reaction is favored by polar protic solvents (like water or ethanol), which can solvate and stabilize both the departing leaving group and the carbocation intermediate, and by the use of weak nucleophiles. pressbooks.pubstackexchange.com

Sₙ2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pressbooks.pub The reaction proceeds through a five-coordinate transition state. nih.gov This pathway is favored for primary halides because there is less steric hindrance for the backside attack of the nucleophile. chemtopper.com Strong nucleophiles and polar aprotic solvents (such as acetone (B3395972) or DMSO) promote the Sₙ2 mechanism. pressbooks.pub

Because this compound is a primary benzylic halide, it can readily undergo Sₙ2 reactions due to low steric hindrance. chemtopper.com Simultaneously, it can undergo Sₙ1 reactions because of the high stability of the resulting benzylic carbocation. chemtopper.com The choice of nucleophile, solvent, and temperature will ultimately determine which pathway predominates.

The electrophilic benzylic carbon in this compound reacts with a diverse range of nucleophiles, making it a versatile synthetic intermediate. phasetransfer.comlibretexts.org These reactions are fundamental for creating new carbon-heteroatom and carbon-carbon bonds.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |

| Alkoxide (RO⁻) | Sodium Ethoxide (NaOEt) | Ether |

| Amine (RNH₂) | Ammonia (NH₃), Primary/Secondary Amines | Amine |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Thioether |

| Isocyanide (RNC) | various isocyanides | Substituted Secondary Amide (after hydrolysis) nih.gov |

| Fluoride (F⁻) | Potassium Fluoride (KF) | Alkyl Fluoride nih.goved.ac.uk |

Recent studies have explored the use of isocyanides as competent nucleophiles in Sₙ2 reactions with alkyl halides, which, after in-situ hydrolysis of the resulting nitrilium ion, yields highly substituted secondary amides. nih.gov Furthermore, nucleophilic fluorination using alkali metal fluorides like KF has been a subject of intense research, often requiring specialized catalytic systems to overcome low solubility and reactivity. nih.goved.ac.ukresearchgate.net

Many synthetically useful nucleophiles, such as sodium cyanide or potassium fluoride, are salts that are soluble in water but insoluble in the organic solvents where substrates like this compound are dissolved. ijirset.com Phase-transfer catalysis (PTC) is a powerful technique used to overcome this two-phase solubility problem. ijirset.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., benzyltriethylammonium chloride), facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase. ijirset.com The lipophilic cation of the catalyst pairs with the nucleophile, forming an ion pair that is soluble in the organic medium. This solubilized nucleophile can then react with the benzylic halide. ijirset.com

The use of PTC offers several advantages:

It enables reactions between reagents in immiscible phases. ijirset.com

It often leads to faster reaction rates and higher yields. ijirset.com

It can eliminate the need for expensive and hazardous anhydrous or aprotic solvents. ijirset.com

It is particularly effective for benzylic halides, which are excellent substrates for Sₙ2 reactions under PTC conditions. phasetransfer.com

Recent advancements have focused on synergistic PTC systems, for instance, combining a chiral hydrogen bond donor catalyst with an onium salt to achieve enantioconvergent nucleophilic fluorination of benzylic halides. nih.goved.ac.ukresearchgate.net This approach not only facilitates the reaction but also controls the stereochemistry of the product. nih.goved.ac.uk

Radical Reactions of this compound

The chemistry of this compound is significantly influenced by the formation of radical intermediates, particularly the 3-isopropylbenzyl radical. The presence of the benzylic C-Cl bond allows for homolytic cleavage, initiating a variety of radical-mediated transformations.

Generation and Reactivity of Benzylic Radicals

The central intermediate in the radical reactions of this compound is the 3-isopropylbenzyl radical. This radical's formation and subsequent reactivity are governed by the stability imparted by the aromatic ring.

Generation: The 3-isopropylbenzyl radical is generated through the homolytic cleavage of the carbon-chlorine bond in the parent molecule. Several methods can be employed to induce this process:

Thermolysis: Application of heat can provide the necessary energy to break the C-Cl bond, although this often requires high temperatures.

Photolysis: Irradiation with light, particularly UV light, can initiate the homolytic cleavage to form the benzylic radical and a chlorine radical. numberanalytics.com

Redox Reactions: Single-electron transfer from a suitable reducing agent, often a transition metal catalyst or a photoredox catalyst, can lead to the formation of the radical. numberanalytics.com For instance, photoredox or transition metal catalysis is often used to facilitate the generation of benzylic radicals from benzyl (B1604629) chlorides.

The benzyl radical itself is resonance-stabilized, with the unpaired electron delocalized over the benzene ring. numberanalytics.com This delocalization significantly lowers the energy of the radical, making it more stable than simple alkyl radicals and a key intermediate in many reactions. numberanalytics.com The formation and reaction pathways are also influenced by factors such as the solvent, which can affect the stability and reactivity of the radical. numberanalytics.com

Reactivity: Once formed, the 3-isopropylbenzyl radical is a reactive intermediate that can participate in a wide range of chemical reactions. numberanalytics.com Its reactivity is a balance between its inherent stability and the drive to form a new, stable covalent bond. The presence of the isopropyl group at the meta position has a modest electronic influence on the radical's stability and reactivity, primarily through inductive effects.

Key reaction types for the benzyl radical include substitution, addition to double bonds, and coupling reactions. numberanalytics.com For example, the self-reaction of benzyl radicals can lead to the formation of polycyclic aromatic hydrocarbons like phenanthrene (B1679779) and anthracene, particularly at high temperatures, proceeding through complex pathways on both ground and excited state potential energy surfaces. nih.gov

Addition and Coupling Reactions

The 3-isopropylbenzyl radical readily undergoes addition and coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Addition Reactions: Benzylic radicals can add across the double bonds of alkenes. This process, often part of a radical chain mechanism, generates a new carbon-centered radical which can then undergo further reactions. A notable example is the three-component dicarbofunctionalization of styrenes. whiterose.ac.uk In this type of reaction, a benzylic radical adds to the styrene (B11656) double bond, and the resulting radical intermediate is trapped by another species, such as an indole, to form a complex molecule in a single step. whiterose.ac.uk The process is often initiated by visible-light photoredox catalysis, using precursors like Katritzky pyridinium (B92312) salts to generate the initial benzylic radical. whiterose.ac.uk

Coupling Reactions: Radical coupling reactions provide an efficient route to construct larger molecular frameworks. The 3-isopropylbenzyl radical can participate in various coupling processes:

Self-Coupling: Two 3-isopropylbenzyl radicals can combine to form 1,2-bis(3-isopropylphenyl)ethane.

Cross-Coupling: More synthetically useful are cross-coupling reactions where the benzylic radical combines with other radical species or couples with organometallic reagents. Transition metal catalysis, particularly with nickel, is effective for such transformations. A hybrid transition metal/radical process can achieve the three-component coupling of organozinc reagents, alkyl halides (which can generate the benzylic radical), and alkenylboron reagents. nih.gov These reactions can be performed enantioselectively and are mechanistically proposed to involve the addition of the radical to the alkene, followed by coupling with the organometallic partner. nih.gov

Below is a table summarizing representative coupling reactions applicable to benzyl chlorides, analogous to this compound.

| Coupling Partners | Catalyst/Conditions | Product Type |

| Arylboronic Acid | Pd Catalyst, Base, 80 °C | Diaryl Methane Derivative |

| Organozinc Reagent + Alkenylboron Reagent | Chiral Ni Catalyst | Dicarbofunctionalized Product |

| Styrene + Indole | Ir(dtbbpy)(ppy)2, Visible Light | Dicarbofunctionalized Product |

Solvolysis and Hydrolysis Mechanisms

The solvolysis of this compound involves the cleavage of the C-Cl bond by a solvent molecule, which acts as the nucleophile. The mechanism of this reaction is highly dependent on the solvent's ionizing power and nucleophilicity, as well as the electronic nature of the substituent on the benzene ring. researchgate.netstackexchange.com

For substituted benzyl chlorides, the reaction mechanism can range from a pure S(_N)1 pathway, involving a discrete carbocation intermediate, to a pure S(_N)2 pathway, with a concerted displacement of the chloride ion. researchgate.net The specific pathway taken by this compound is dictated by the electron-donating nature of the meta-isopropyl group.

The isopropyl group is a weak electron-donating group through induction. When positioned meta to the chloromethyl group, its ability to stabilize a developing positive charge on the benzylic carbon via resonance is non-existent. Its primary electronic influence is a weak inductive effect. Therefore, the 3-isopropylbenzyl carbocation is only modestly stabilized compared to the unsubstituted benzyl carbocation.

Given this, the solvolysis of this compound in solvents like aqueous ethanol (B145695) or aqueous acetone is expected to proceed through a mechanism with significant S(_N)2 character. researchgate.net Strongly electron-donating groups, especially in the para position, are typically required to push the mechanism fully into the S(_N)1 domain. researchgate.net In contrast, electron-withdrawing groups favor the S(_N)2 pathway. The reaction of unsubstituted benzyl chloride itself often exhibits a mixed S(_N)1-S(_N)2 character in aqueous binary solvents. stackexchange.com

Kinetic studies on a wide range of substituted benzyl chlorides in 20% acetonitrile (B52724) in water have shown a vast difference in solvolysis rates, spanning many orders of magnitude depending on the substituent. nih.govnih.gov The rate constants are sensitive to both polar and resonance effects of the substituents. nih.gov

The table below shows first-order rate constants for the solvolysis of various substituted benzyl chlorides, illustrating the effect of substituents on reactivity.

| Substituent on Benzyl Chloride | Solvent | Temperature (°C) | First-Order Rate Constant, k({solv}) (s) | Reference |

| 4-Methoxy | 20% Acetonitrile/Water | 25 | 2.2 | nih.gov |

| 3,4-Dinitro | 20% Acetonitrile/Water | 25 | 1.1 x 10 | nih.gov |

| 4-Methyl | 80% Ethanol/Water | - | - | researchgate.net |

| 4-Bromo | Water | 15 | 7.447 x 10 | cdnsciencepub.com |

The mechanism for this compound likely lies on the S(_N)2 side of the mechanistic spectrum, characterized by a loose transition state where bond-breaking (C-Cl) is slightly ahead of bond-making (solvent-C), but a fully formed carbocation is not generated. researchgate.net

Theoretical and Computational Chemistry of 1 Chloromethyl 3 Propan 2 Yl Benzene

Quantum Chemical Calculation Methodologies for Substituted Chlorobenzenes

The accuracy of computational predictions for molecules like 1-(chloromethyl)-3-(propan-2-yl)benzene is fundamentally dependent on the chosen quantum chemical methodologies. nih.govacs.org These methods aim to solve the Schrödinger equation, albeit approximately, for many-electron systems. nih.govacs.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying substituted aromatic compounds due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods are used to determine the electronic structure, optimized geometry, and vibrational frequencies of molecules. researchgate.net For substituted chlorobenzenes, DFT calculations are employed to investigate reaction mechanisms, such as chlorination reactions, and to understand the influence of substituents on the aromatic ring. researchgate.netrsc.org

Functionals like B3LYP are commonly used in these studies, providing reliable results for geometric parameters and reaction energetics. researchgate.nettsijournals.com For instance, DFT has been successfully applied to study the simultaneous removal of NOx and chlorobenzene (B131634) over catalysts, revealing key reaction intermediates and interaction mechanisms. rsc.org These applications demonstrate the power of DFT to elucidate complex chemical processes involving substituted chlorobenzenes.

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of mathematical functions used to build molecular orbitals. fiveable.memit.edu The selection involves a trade-off between the desired accuracy and the computational expense. mit.edu For molecules containing chlorine and a benzene (B151609) ring, split-valence basis sets, such as the Pople-style 6-31G(d) or the more extensive 6-311++G(d,p), are frequently utilized. tsijournals.comresearchgate.net Correlation-consistent basis sets developed by Dunning, like aug-cc-pVTZ, are also employed for higher-accuracy calculations, particularly when studying non-covalent interactions or electronic properties. researchgate.netusc.edu

Method validation is crucial to ensure the reliability of computational results. mit.edu This often involves comparing calculated properties against experimental data or results from higher-level "gold standard" calculations, such as Coupled Cluster with singles, doubles, and perturbative triples (CCSD(T)). nih.govacs.orgresearchgate.net For substituted chlorobenzenes, validation might involve comparing calculated vibrational spectra with experimental IR and Raman data or matching computed reaction barriers with experimentally determined kinetics. researchgate.netresearchgate.net The process of decontracting basis sets, particularly for core orbitals, has also been shown to be an effective strategy for improving the accuracy of core-level state calculations without resorting to extremely large standard basis sets. usc.eduarxiv.org

Table 1: Comparison of Basis Sets for Computational Studies on Substituted Benzenes

| Basis Set Family | Type | Key Features | Typical Application |

| Pople | Split-Valence | Good balance of cost and accuracy. Diffuse (++ ) and polarization (d,p) functions can be added for better descriptions of anions and bonding. | Geometry optimizations, frequency calculations, general property predictions. tsijournals.com |

| Dunning | Correlation-Consistent | Systematically converge towards the complete basis set limit. Augmented versions (aug-) are crucial for describing weak interactions and excited states. | High-accuracy energy calculations, studies of reaction mechanisms, spectroscopy. usc.edu |

| def2 | Ahlrichs | Well-balanced and efficient basis sets for a wide range of elements. | Often used in DFT calculations for their robustness and efficiency. arxiv.org |

This table is generated based on information from multiple sources discussing basis set characteristics and applications. tsijournals.comusc.eduarxiv.org

Electronic Structure Analysis

The electronic structure of this compound dictates its stability, reactivity, and intermolecular interactions. Computational analyses provide detailed information about the distribution of electrons and the nature of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability. tsijournals.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. frontiersin.org

For substituted benzenes, the nature and position of the substituent groups significantly modulate the FMO energies. tsijournals.comresearchgate.net Electron-donating groups, like the propan-2-yl group, tend to raise the HOMO energy, while electron-withdrawing groups can lower the LUMO energy. The chloromethyl group has a more complex influence due to the competing inductive and potential hyperconjugative effects. In general, increasing the size and conjugation of aromatic systems tends to decrease the HOMO-LUMO gap. frontiersin.org

Table 2: Calculated Frontier Molecular Orbital Energies for Benzene and a Representative Substituted Benzene

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Chlorobenzene | -6.89 | -1.30 | 5.59 |

| This compound (Estimated) | -6.60 | -1.25 | 5.35 |

Note: Data for Benzene and Chlorobenzene are representative values from DFT calculations. The values for this compound are estimated based on substituent effects described in the literature. Actual values would require specific DFT calculations. frontiersin.orgtsijournals.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to predict its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. walisongo.ac.id

For this compound, the MEP map would be expected to show a region of negative electrostatic potential around the π-system of the benzene ring and, most prominently, near the electronegative chlorine atom of the chloromethyl group. researchgate.netwalisongo.ac.id A region of positive potential, or σ-hole, may be present on the halogen atom along the axis of the C-Cl bond, which is significant for understanding potential halogen bonding interactions. researchgate.netmdpi.com The alkyl (propan-2-yl) group would exhibit a relatively neutral potential. The MEP provides a guide to how the molecule will interact with other polar molecules or ions. uni-muenchen.dersc.org

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a representation of localized bonds and lone pairs, which aligns closely with the intuitive Lewis structure concept. uni-muenchen.de This method provides quantitative insights into bonding interactions, charge distribution, and intramolecular delocalization effects. joaquinbarroso.comdergipark.org.tr

A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.deaiu.edu The stabilization energy associated with these interactions, calculated using second-order perturbation theory, quantifies the extent of electron delocalization, such as hyperconjugation or resonance. dergipark.org.tr For this compound, NBO analysis would detail the polarization of the C-Cl bond, showing a significant charge separation with the chlorine atom being more negative. It would also reveal delocalization from the filled π-orbitals of the benzene ring into the antibonding σ* orbital of the C-Cl bond (π → σ*), and interactions involving the alkyl substituent. These analyses are crucial for a detailed understanding of the electronic factors governing the molecule's structure and reactivity. researchgate.net

Bond Dissociation Enthalpies (BDEs) of C-Cl Bonds

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in determining the BDEs of C-X bonds (where X is a halogen) in various substituted benzyl (B1604629) halides. acs.orgcapes.gov.br Research on para-substituted benzyl halides has shown that the influence of substituents on the C-Cl BDE is generally small, typically within a range of ≤2.0 kcal/mol. acs.orgcapes.gov.br This is because the substituent effects on the stability of the neutral molecule and the resulting benzyl radical are often comparable, leading to a partial cancellation of these effects when calculating the BDE.

A study utilizing the B3LYP functional with the 6-311+G(2d,2p) basis set for a series of para-substituted benzyl chlorides (4-YC₆H₄CH₂-Cl) revealed that nearly all substituents, whether electron-donating or electron-withdrawing, tend to lower the C-Cl BDE relative to the unsubstituted benzyl chloride (Y=H). acs.orgcapes.gov.br The isopropyl group at the meta position in this compound is an electron-donating group through induction. Based on the trends observed for substituted benzyl systems, it is anticipated that this group will have a minor, likely bond-weakening, effect on the C-Cl BDE compared to unsubstituted benzyl chloride.

The following table presents calculated C-Cl bond dissociation enthalpies for a selection of para-substituted benzyl chlorides from theoretical studies, which can be used to approximate the BDE for this compound.

Table 1: Calculated C-Cl Bond Dissociation Enthalpies for para-Substituted Benzyl Chlorides

| Substituent (Y) | C-Cl BDE (kcal/mol) |

|---|---|

| NH₂ | 68.6 |

| HO | 68.8 |

| CH₃O | 68.8 |

| CH₃ | 69.1 |

| H | 69.5 |

| CF₃ | 69.0 |

| CN | 68.8 |

| NO₂ | 68.6 |

Data sourced from DFT calculations (B3LYP/6-311+G(2d,2p)). acs.orgcapes.gov.br

Given that the meta-isopropyl group exerts a weaker electronic effect than many of the para-substituents listed, the C-Cl BDE for this compound is expected to be very close to that of unsubstituted benzyl chloride, approximately 69.5 kcal/mol.

Reaction Pathway Analysis and Transition State Modeling

The cleavage of the C-Cl bond in this compound is a key step in many of its reactions, such as nucleophilic substitutions. Computational chemistry provides powerful tools to analyze the reaction pathways and model the transition states of these processes. The primary mechanisms for nucleophilic substitution on benzyl chlorides are the S\N2 (bimolecular nucleophilic substitution) and S\N1 (unimolecular nucleophilic substitution) pathways.

S\N2 Reaction Pathway:

In an S\N2 reaction, a nucleophile attacks the carbon atom bonded to the chlorine, and the C-Cl bond breaks concurrently. This process proceeds through a single transition state. For benzyl chlorides, the π system of the benzene ring can stabilize this transition state, which often accelerates the S\N2 reaction rate compared to alkyl chlorides. chemtube3d.comchemtube3d.com

Computational modeling of the S\N2 reaction for benzyl chlorides, for instance with a thiophenol anion in methanol, has been used to evaluate potential transition state structures. osti.gov These studies indicate that the S\N2 transition state is not a perfect trigonal bipyramid but is rather nonplanar and more closely resembles the reactant structure. osti.gov In these models, the C-Cl bond in the transition state is elongated compared to its ground state length. osti.gov

Factors such as the nature of the nucleophile, the solvent, and the substituents on the benzene ring all influence the activation energy of the S\N2 pathway. DFT and ab initio studies have shown that for the reaction of substituted benzyl chlorides with a chloride ion, the activation energies are higher in solution compared to the gas phase and increase with the dielectric constant of the solvent. researchgate.net

S\N1 Reaction Pathway and Solvolysis:

The S\N1 pathway involves the initial, rate-determining cleavage of the C-Cl bond to form a carbocation intermediate, which is then attacked by a nucleophile. Benzyl chlorides are prone to S\N1 reactions, especially with electron-donating substituents that can stabilize the resulting benzylic carbocation. The isopropyl group at the meta-position in this compound provides some inductive electron donation, which can stabilize the carbocation intermediate to a degree.

The solvolysis of substituted benzyl chlorides in aqueous solutions has been studied to understand the transition between concerted (S\N2-like) and stepwise (S\N1) mechanisms. nih.gov The reactivity and the nature of the transition state are highly dependent on the electronic properties of the substituents. For highly reactive benzyl chlorides with strong electron-donating groups, the reaction proceeds through a distinct carbocation intermediate (stepwise mechanism). For less reactive derivatives, the reaction is more concerted, with the transition state having characteristics of both bond-breaking and bond-making. nih.gov The position of the transition state along the reaction coordinate can be influenced by the substituents, a phenomenon that can be rationalized using More-O'Ferrall-Jencks plots. nih.gov

The following table summarizes key aspects of the computational analysis of reaction pathways for benzyl chloride systems.

Table 2: Computational Analysis of Reaction Pathways for Benzyl Chloride Systems

| Reaction Type | Key Computational Findings | Relevant Factors |

|---|---|---|

| S\N2 | Transition state is nonplanar and reactant-like. osti.gov The π system of the benzene ring provides stabilization. chemtube3d.comchemtube3d.com | Nucleophile strength, solvent polarity, ring substituents. researchgate.net |

| S\N1/Solvolysis | Can proceed via a stepwise mechanism with a carbocation intermediate or a concerted mechanism. nih.gov | Substituent electronic effects, solvent nucleophilicity. nih.gov |

For this compound, the reaction pathway will be a balance between these mechanisms, influenced by the specific reaction conditions. The meta-isopropyl group is not as strongly activating as a para-methoxy group, for example, so a purely S\N1 mechanism is less likely than for more activated benzyl chlorides. It is probable that its reactions will exhibit characteristics of both S\N1 and S\N2 pathways, depending on the nucleophile and solvent system employed.

Spectroscopic Methodologies for Structural Elucidation of 1 Chloromethyl 3 Propan 2 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides information on the connectivity of atoms through the analysis of chemical shifts, signal integrations, and coupling patterns.

In the ¹H NMR spectrum of 1-(Chloromethyl)-3-(propan-2-yl)benzene, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the isopropyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The benzylic methylene protons (–CH₂Cl) are expected to appear as a sharp singlet significantly downfield, typically in the range of δ 4.5-4.6 ppm . The electronegative chlorine atom withdraws electron density, deshielding these protons. This signal is a singlet as there are no adjacent protons to cause spin-spin coupling.

The isopropyl group gives rise to two distinct signals. The methine proton (–CH(CH₃)₂) appears as a septet (or multiplet) due to coupling with the six equivalent methyl protons. Its chemical shift is anticipated around δ 2.8-3.0 ppm , deshielded by the adjacent aromatic ring. The six methyl protons (–CH(CH₃)₂) are equivalent and appear as a doublet around δ 1.2-1.3 ppm , coupled to the single methine proton.

The aromatic protons will exhibit a complex pattern in the region of δ 7.1-7.4 ppm . Due to the meta-substitution pattern, four distinct signals are expected. The proton at C2 (between the two substituents) will likely be the most deshielded. The protons at C4, C5, and C6 will show characteristic ortho, meta, and para couplings, resulting in a series of multiplets. For instance, the proton at C5, being para to the chloromethyl group and ortho to the isopropyl group, will be a doublet of doublets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~ 7.1 - 7.4 | Multiplet | - |

| -CH₂Cl | ~ 4.55 | Singlet | - |

| -CH(CH₃)₂ | ~ 2.9 | Septet | ~ 6.9 |

| -CH(CH₃)₂ | ~ 1.25 | Doublet | ~ 6.9 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The chloromethyl carbon (–CH₂Cl) is expected to have a chemical shift in the range of δ 45-47 ppm .

The carbons of the isopropyl group will appear in the aliphatic region. The methine carbon (–CH(CH₃)₂) is expected around δ 34 ppm , while the equivalent methyl carbons (–CH(CH₃)₂) will be found further upfield, around δ 24 ppm .

The aromatic carbons will resonate in the typical range of δ 125-150 ppm . Due to the substituents, all six aromatic carbons are chemically non-equivalent and should produce six distinct signals. The carbon bearing the isopropyl group (C3) is predicted to be the most downfield, around δ 149 ppm , while the carbon attached to the chloromethyl group (C1) will be around δ 139 ppm . The remaining aromatic carbons (C2, C4, C5, C6) will appear between δ 125-129 ppm . Quaternary carbons (C1 and C3) generally show weaker signals in a standard ¹³C NMR spectrum. tandfonline.comnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH(CH₃)₂ | ~ 24 |

| -CH(CH₃)₂ | ~ 34 |

| -CH₂Cl | ~ 46 |

| Aromatic C-H | ~ 125 - 129 |

| Aromatic C-CH₂Cl | ~ 139 |

| Aromatic C-CH(CH₃)₂ | ~ 149 |

For unambiguous assignment of all proton and carbon signals, especially the closely spaced aromatic signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent aromatic protons, helping to trace the connectivity around the ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning which proton is attached to which carbon. For example, it would definitively link the singlet at ~4.55 ppm to the carbon at ~46 ppm (the CH₂Cl group).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different parts of the molecule. For instance, the benzylic protons (–CH₂Cl) would show a correlation to the aromatic carbon they are attached to (C1) and the adjacent aromatic carbons (C2 and C6).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would display characteristic absorption bands for the different types of bonds present.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. Aliphatic C-H stretching from the isopropyl and chloromethyl groups will be observed as stronger bands just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range. nih.gov

C-C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the benzene (B151609) ring gives rise to characteristic bands in the 1450-1600 cm⁻¹ region. For meta-disubstituted benzenes, bands are expected around 1600, 1585, and 1470 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds are found in the fingerprint region. The out-of-plane bending is particularly diagnostic for the substitution pattern. For a 1,3-disubstituted (meta) benzene ring, strong absorptions are expected in the 680-725 cm⁻¹ and 750-810 cm⁻¹ regions. tum.de

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond in the chloromethyl group is expected to produce a medium to strong absorption in the 650-800 cm⁻¹ region. This band can sometimes overlap with the aromatic C-H out-of-plane bending vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Weak - Medium |

| Aliphatic C-H Stretch | 2850 - 2975 | Strong |

| Aromatic C-C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H Out-of-Plane Bend (m-substitution) | 680 - 810 | Strong |

| C-Cl Stretch | 650 - 800 | Medium - Strong |

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds and asymmetrical vibrations, Raman is more sensitive to non-polar bonds and symmetrical vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

The symmetric "ring breathing" vibration of the benzene ring, which typically gives a strong, sharp band around 1000 cm⁻¹ .

The C-C stretching vibrations of the aromatic ring, which are also strong in the Raman spectrum.

The C-Cl stretching vibration, which is also Raman active.

The combination of IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides critical information regarding the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS measures m/z values to a very high degree of accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the differentiation between compounds that may have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₁₃Cl. HRMS can verify this composition by comparing the experimentally measured accurate mass to the theoretically calculated exact mass. The presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. docbrown.infouci.edu HRMS can resolve these isotopic peaks, M⁺ and [M+2]⁺, and their exact masses provide definitive confirmation of the presence and number of chlorine atoms in the molecule.

The table below illustrates the theoretical exact masses for the two major isotopic molecular ions of this compound. An experimental HRMS result matching these values would confirm the elemental formula C₁₀H₁₃Cl.

| Ion Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| [C₁₀H₁₃³⁵Cl]⁺ | Carbon-12, Hydrogen-1, Chlorine-35 | 168.0706 |

| [C₁₀H₁₃³⁷Cl]⁺ | Carbon-12, Hydrogen-1, Chlorine-37 | 170.0676 |

Fragmentation Pattern Analysis

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (molecular ion, M⁺•) which then undergoes a series of predictable fragmentation reactions. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. The mass spectrum of this compound is expected to show several characteristic fragments.

The most common fragmentation pathway for benzyl (B1604629) chlorides involves the cleavage of the C-Cl bond, which is relatively weak. nist.govmassbank.eu This leads to the loss of a chlorine radical (•Cl) to form a stable benzyl-type cation. For this compound, this would result in a fragment with an m/z of 133. This fragment is often the base peak in the spectrum due to its stability.

Further fragmentation can occur, including the loss of the isopropyl group or parts of it from the aromatic ring. The presence of the isopropyl group can lead to the loss of a methyl radical (•CH₃) to form a fragment at m/z 118, or the loss of a propylene (B89431) molecule (C₃H₆) via a McLafferty-type rearrangement if applicable, though direct cleavage is more common for alkylbenzenes. The aromatic ring itself can undergo fragmentation, leading to smaller ions, but the most diagnostic peaks are typically those resulting from the initial cleavages of the substituents.

The table below summarizes the expected key fragments in the mass spectrum of this compound.

| m/z Value | Proposed Fragment Ion | Formula | Comments |

| 168/170 | [C₁₀H₁₃Cl]⁺• | Molecular Ion (M⁺•) | Shows a characteristic 3:1 isotopic ratio, confirming the presence of one chlorine atom. docbrown.info |

| 153/155 | [C₉H₁₀Cl]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 133 | [C₁₀H₁₃]⁺ | [M - Cl]⁺ | Loss of the chlorine radical. This is often the base peak due to the stability of the resulting cumyl-type cation. |

| 118 | [C₉H₁₀]⁺ | [M - Cl - CH₃]⁺ | Subsequent loss of a methyl radical from the m/z 133 fragment. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | A common rearrangement fragment in the mass spectra of alkylbenzenes. massbank.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for identifying compounds containing chromophores, which are functional groups with π-electrons or non-bonding valence electrons.

The aromatic benzene ring in this compound is a strong chromophore. Benzene itself exhibits characteristic π → π* electronic transitions, typically showing a strong primary absorption band around 204 nm and a weaker, fine-structured secondary band (the "B-band") between 250-270 nm. hnue.edu.vnopenstax.org

Substitution on the benzene ring by the chloromethyl (-CH₂Cl) and propan-2-yl (-CH(CH₃)₂) groups alters the electronic environment of the chromophore. Both are considered auxochromes, which modify the absorption characteristics (wavelength and intensity) of the chromophore. Alkyl groups typically cause a small bathochromic (red) shift—a shift to a longer wavelength—and a hyperchromic effect (increased absorption intensity). hnue.edu.vn The chloromethyl group, containing a halogen with non-bonding electrons, can also influence the spectrum. These non-bonding electrons (n electrons) can participate in n → σ* transitions, though these usually occur at shorter wavelengths outside the standard UV range. shu.ac.uk The primary effect on the aromatic π system is inductive.

Therefore, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring, shifted slightly to longer wavelengths compared to unsubstituted benzene.

| Transition Type | Typical λmax for Benzene (nm) | Expected λmax for this compound (nm) | Description |

| π → π | ~204 | ~210-220 | Primary absorption band (E-band), intense. hnue.edu.vn |

| π → π | ~255 | ~260-275 | Secondary absorption band (B-band), weak, may show vibrational fine structure. openstax.org |

Integration of Multi-Spectroscopic Data for Comprehensive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a definitive and unambiguous structural elucidation is best achieved by integrating data from multiple methods. numberanalytics.comegyankosh.ac.in Combining information from Mass Spectrometry (MS), UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy allows for cross-verification and a comprehensive assignment of the molecular structure.

For this compound, the integrated approach would proceed as follows:

Mass Spectrometry (MS): HRMS would confirm the molecular formula as C₁₀H₁₃Cl. The fragmentation pattern would indicate a benzyl chloride-type structure with an isopropyl substituent, evidenced by the loss of •Cl (to give m/z 133) and subsequent or alternative fragmentation of the alkyl chain. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum would confirm the presence of a substituted aromatic ring, showing characteristic absorptions around 210-220 nm and 260-275 nm. openstax.org

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional groups. It would show aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and a C-Cl stretching absorption typically in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for establishing the precise connectivity of the atoms.

¹H NMR: Would show the substitution pattern. For a 1,3-disubstituted (meta) ring, a complex pattern of aromatic protons would appear. It would also show a characteristic septet for the isopropyl C-H and a doublet for the two equivalent isopropyl methyl groups. A singlet for the two protons of the chloromethyl (-CH₂Cl) group would also be present. openstax.org

The following table summarizes how each technique contributes to the final structure confirmation.

| Spectroscopic Method | Information Provided | Contribution to Structure of this compound |

| HRMS | Elemental Formula | Confirms C₁₀H₁₃Cl. uci.edu |

| MS Fragmentation | Structural Fragments | Shows presence of -CH₂Cl and -CH(CH₃)₂ groups on a benzene ring. |

| UV-Vis | Chromophores | Confirms substituted benzene ring. hnue.edu.vn |

| IR | Functional Groups | Identifies aromatic, aliphatic C-H, and C-Cl bonds. |

| ¹H NMR | Proton Environment & Connectivity | Confirms meta-substitution pattern, and the structure of isopropyl and chloromethyl groups. openstax.org |

| ¹³C NMR | Carbon Skeleton | Confirms the number and type of carbon atoms in the molecule. |

By combining these streams of data, each piece of evidence supports and reinforces the others, leading to the unequivocal structural assignment of this compound. numberanalytics.comnih.gov

Role as a Key Intermediate in Organic Synthesis

The presence of a benzylic chloride imparts high reactivity to this compound, making it a valuable intermediate for the construction of intricate molecular architectures. This reactivity is primarily exploited through nucleophilic substitution reactions at the chloromethyl carbon.

Synthesis of Complex Organic Molecules

While specific, publicly documented examples of complex organic molecules synthesized directly from this compound are not extensively available in peer-reviewed literature, its structural motifs are present in various pharmacologically active compounds and other complex organic structures. The cumene (B47948) (propan-2-ylbenzene) moiety is a feature in some pharmaceuticals, and the chloromethyl group provides a reactive handle to introduce this fragment into a larger molecular framework.

The general strategy involves the displacement of the chloride ion by a suitable nucleophile, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This capability positions it as a potential precursor in the multi-step synthesis of therapeutic agents and other biologically active compounds.

Precursor to Specialty Chemicals and Agrochemicals

Aromatic compounds containing chloromethyl groups are recognized as important intermediates in the production of specialty chemicals and agrochemicals. Although specific agrochemicals derived from this compound are not prominently detailed in available literature, the structural features of this compound suggest its utility in this sector. The introduction of the 3-(propan-2-yl)benzyl group can influence the lipophilicity and steric profile of a potential agrochemical, which are critical parameters for its biological activity and environmental fate.

The synthesis of such specialty chemicals would likely follow synthetic pathways where the chloromethyl group is transformed into other functional moieties that are key to the final product's performance.

Derivatization via Nucleophilic Substitution to Form Diverse Functional Groups

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution, providing a straightforward route to a wide array of derivatives. The benzylic carbocation, which can be formed as a transient intermediate, is stabilized by the adjacent aromatic ring, facilitating these reactions. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of diverse functional groups.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Name (Example) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) | (3-(propan-2-yl)phenyl)methanol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-CH₂OR) | 1-(Methoxymethyl)-3-(propan-2-yl)benzene |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | 2-(3-(propan-2-yl)phenyl)acetonitrile |

| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) | (3-(propan-2-yl)phenyl)methanamine |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SR) | Phenyl(3-(propan-2-yl)benzyl)sulfane |

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a broad spectrum of chemical products.

Utilization in Polymer Chemistry and Material Science

The reactivity of the chloromethyl group also extends to the field of polymer chemistry, where this compound can serve as a valuable monomer or precursor for the synthesis of advanced materials with tailored properties.

Monomer in Polymerization Reactions

Chloromethylated aromatic compounds can be utilized as monomers in various polymerization reactions. For instance, they can undergo self-condensation via Friedel-Crafts alkylation, where the chloromethyl group of one monomer alkylates the aromatic ring of another, leading to the formation of a polymer chain with methylene bridges connecting the aromatic units.

Precursor for Hypercrosslinked Porous Organic Polymers (HCPs)

Hypercrosslinked porous organic polymers (HCPs) are a class of materials characterized by high surface areas, permanent porosity, and excellent chemical and thermal stability. nih.gov The synthesis of HCPs often involves the extensive crosslinking of aromatic precursors. Chloromethylated aromatic compounds are ideal candidates for this purpose. nih.gov

The synthesis of HCPs from precursors like this compound typically involves a Friedel-Crafts reaction in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The chloromethyl groups react with the aromatic rings of other monomers, creating a rigid, three-dimensional network structure. The isopropyl groups would remain as pendant groups within the polymer network, influencing the material's porosity and surface properties.

| Property | Description |

| Porosity | The extensive and rigid crosslinking prevents the polymer network from collapsing, resulting in permanent microporosity and mesoporosity. |

| Surface Area | HCPs derived from such precursors can exhibit high Brunauer-Emmett-Teller (BET) surface areas, which is advantageous for applications in gas storage, separation, and catalysis. |

| Stability | The robust, covalently bonded aromatic network imparts high thermal and chemical stability to the resulting polymer. |

Although specific research on HCPs derived solely from this compound is limited, the general methodology for creating HCPs from chloromethylated aromatics strongly supports its potential as a valuable precursor in this area of materials science. nih.gov

Future Directions in Research on 1 Chloromethyl 3 Propan 2 Yl Benzene

Exploration of Novel Catalytic Systems for Sustainable Synthesis

The industrial synthesis of benzyl (B1604629) chlorides often involves methods that are not environmentally benign. chemcess.com Future research will likely prioritize the development of sustainable catalytic systems for the synthesis of 1-(chloromethyl)-3-(propan-2-yl)benzene, aiming to enhance efficiency, selectivity, and safety while minimizing waste.

One promising avenue is the use of photocatalysis. Recent studies have demonstrated the effectiveness of visible-light-mediated benzylic C-H bond chlorination using N-chlorosuccinimide (NCS) as the chlorine source. organic-chemistry.org This approach offers a mild and scalable alternative to traditional methods that often require harsh conditions or toxic reagents. The exploration of different photocatalysts and reaction conditions could optimize the synthesis of this compound, potentially leading to higher yields and selectivity under ambient temperature and pressure.

Another area of interest is the application of homogeneous catalysis. Systems like HCl/dioxane have been shown to effectively catalyze the conversion of benzylic alcohols to benzyl chlorides with high selectivity. acgpubs.orgacgpubs.org Future work could focus on developing more recyclable and environmentally friendly homogeneous catalysts, possibly by anchoring them to soluble polymer supports.

Phase transfer catalysis (PTC) also presents a viable strategy for greener synthesis. researchgate.net By facilitating the reaction between immiscible reactants, PTC can enhance reaction rates and yields while often using water as a solvent, thereby reducing the reliance on volatile organic compounds. Research into novel phase transfer catalysts, such as ionic liquids or polymer-supported catalysts, could lead to highly efficient and reusable systems for the production of this compound.

| Catalytic System | Potential Advantages for Sustainable Synthesis | Research Focus |

| Photocatalysis | Mild reaction conditions, use of visible light, high selectivity, scalability. organic-chemistry.org | Development of new, efficient photocatalysts; optimization of light source and reaction parameters. |

| Homogeneous Catalysis | High selectivity, good yields. acgpubs.org | Design of recyclable catalysts, use of greener solvents, exploring catalysts based on earth-abundant metals. |

| Phase Transfer Catalysis | Enhanced reaction rates, use of aqueous media, catalyst reusability, waste minimization. researchgate.net | Investigation of novel and highly efficient phase transfer catalysts like ionic liquids or functional polymers. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A fundamental understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing new applications. Ultrafast spectroscopy techniques, which operate on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, are powerful tools for observing the transient species and fleeting transition states that govern chemical reactions. nih.gov

For this compound, ultrafast transient absorption spectroscopy could be employed to study the dynamics of reactions involving the chloromethyl group. For instance, in solvolysis reactions, this technique could directly observe the formation and lifetime of the corresponding benzylic carbocation intermediate. The influence of the isopropyl group and solvent environment on the stability and reactivity of this intermediate could be systematically investigated. nih.gov

Furthermore, time-resolved infrared (2D-IR) spectroscopy could provide detailed information about structural changes and energy flow within the molecule during a reaction. nih.gov By monitoring the vibrational modes of the molecule in real-time, researchers could gain insights into the bond-breaking and bond-forming processes that occur during the conversion of the chloromethyl group. These studies are critical for understanding phenomena like intramolecular vibrational energy redistribution, which can influence reaction outcomes. nih.gov Such detailed mechanistic insights are invaluable for controlling reaction pathways and improving the efficiency of synthetic transformations. researchgate.netacs.org

Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful platform for the in silico design and screening of novel molecules, accelerating the discovery of compounds with desired properties. nih.govacs.org Future research on this compound will increasingly leverage computational tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to design derivatives with tunable electronic, steric, and reactive characteristics.

By systematically modifying the substituents on the aromatic ring, DFT calculations can predict how these changes affect the molecule's properties. For example, adding electron-donating or electron-withdrawing groups could modulate the reactivity of the chloromethyl group, making it more or less susceptible to nucleophilic substitution. This allows for the rational design of precursors for specific synthetic targets. Computational methods are widely used to predict the reactivity and electronic structure of novel functionalized compounds. researchgate.netnih.gov

MD simulations can be used to understand how derivatives of this compound interact with other molecules or materials, such as solvents, catalysts, or polymer chains. nih.govresearchgate.net This is particularly relevant for designing monomers for polymerization or functional molecules for surface modification. For instance, simulations could predict the binding affinity of a designed derivative to a catalyst's active site or the conformational behavior of a polymer chain containing the derivative as a monomer unit. This predictive power can guide synthetic efforts, saving significant time and resources by prioritizing the most promising candidates for experimental validation. nih.gov

| Computational Method | Application to Derivative Design | Predicted Properties |

| Density Functional Theory (DFT) | In silico modification of aromatic ring substituents. | Electronic structure, reaction energies, reactivity indices, spectroscopic properties. acs.org |

| Molecular Dynamics (MD) | Simulating interactions with solvents, catalysts, or polymers. | Binding affinities, conformational preferences, material properties. acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with specific activities. | Biological activity, material performance. |

Development of High-Performance Materials via Precisely Tailored Polymerization

The presence of the reactive chloromethyl group makes this compound a valuable monomer or initiator for creating functional polymers with precisely controlled architectures. Future research will likely focus on harnessing this reactivity in advanced polymerization techniques to develop high-performance materials.

Controlled/living polymerization methods, such as Atom Transfer Radical Polymerization (ATRP) or Cationic Polymerization, can be initiated by benzyl chlorides. acs.org Using this compound as an initiator would allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The isopropyl group would be located at the starting end of each polymer chain, potentially influencing the polymer's bulk properties, such as its thermal stability or solubility.

Alternatively, this compound can be converted into a functional styrene (B11656) derivative, which can then be polymerized. digitellinc.com Techniques like redox-controlled polymerization could be employed to precisely control the microstructure of the resulting polymer, leading to materials with unique physical properties. rsc.org The chloromethyl group can also be used for post-polymerization modification, allowing for the attachment of various functional groups onto a pre-formed polymer backbone. This approach offers a versatile platform for creating materials for a wide range of applications, from drug delivery systems to advanced coatings and electronics. swaminathansivaram.inresearchgate.net The development of hypercrosslinked polymers from such monomers could also lead to materials with high surface areas and porosity, suitable for applications in separation and catalysis. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(Chloromethyl)-3-(propan-2-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer: A widely used method involves the alkylation of isopropylbenzene derivatives. For example, 2-ethylbenzyl chloride can react with allyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dichloromethane (DCM) at room temperature . Variations in solvent polarity, base strength, and temperature can significantly impact reaction efficiency. For instance, polar aprotic solvents like DCM enhance nucleophilic substitution rates, while elevated temperatures may lead to side reactions such as elimination.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the chloromethyl (-CH₂Cl) and isopropyl (-CH(CH₃)₂) groups. The chloromethyl proton typically appears as a singlet at δ ~4.5 ppm, while isopropyl protons resonate as a septet (δ ~2.9 ppm) and doublet (δ ~1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion at m/z 180.67 for C₁₁H₁₃Cl) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Cl (~550–750 cm⁻¹) and C-H (sp³, ~2800–3000 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize by-products during the synthesis of this compound?

Methodological Answer:

- Stoichiometry : A 1:1.2 molar ratio of 2-ethylbenzyl chloride to allyl chloride reduces unreacted starting material .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may suppress allylic isomerization .

- Temperature Control : Maintaining temperatures below 30°C prevents thermal decomposition of the chloromethyl group .

- Purification Strategies : Column chromatography (SiO₂, hexane/ethyl acetate) effectively separates target compounds from halogenated by-products .

Q. What are the challenges in selectively functionalizing the chloromethyl group without affecting the isopropyl substituent?

Methodological Answer: The chloromethyl group is highly reactive toward nucleophiles (e.g., amines, thiols), but the isopropyl group may undergo unintended Friedel-Crafts alkylation or oxidation. Strategies include:

- Protecting Groups : Temporarily masking the isopropyl group with tert-butyldimethylsilyl (TBS) ethers during substitution reactions .

- Solvent Effects : Using non-polar solvents (e.g., toluene) reduces electrophilic activation of the aromatic ring .

- Catalytic Selectivity : Employing palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) to direct reactivity toward the chloromethyl site .

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-donating isopropyl group activates the ring toward electrophilic substitution, while the electron-withdrawing chloromethyl group directs electrophiles to the para position. For Suzuki-Miyaura coupling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.